molecular formula C13H18ClNO2S B5507578 1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine

1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine

Cat. No.: B5507578
M. Wt: 287.81 g/mol
InChI Key: MMZPXYKMQBKGEX-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine is a chemical compound that belongs to the class of sulfonyl-containing piperidines. This compound is characterized by the presence of a 2-chlorobenzyl group attached to a sulfonyl moiety, which is further connected to a 4-methylpiperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpiperidine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonyl group. The reaction conditions may vary, but typical conditions involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours .

Chemical Reactions Analysis

1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine can be compared with other sulfonyl-containing piperidines, such as:

    1-[(2-bromobenzyl)sulfonyl]-4-methylpiperidine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-[(2-fluorobenzyl)sulfonyl]-4-methylpiperidine: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.

    1-[(2-methylbenzyl)sulfonyl]-4-methylpiperidine:

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-11-6-8-15(9-7-11)18(16,17)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZPXYKMQBKGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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